

what is Lifirafenib and what does it target

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Compound Focus: Lifirafenib

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Mechanism of Action and Targets

Lifirafenib has a dual mechanism of action, designed to overcome limitations of earlier-generation RAF inhibitors.

Target	Mechanism / Relevance	Reported IC ₅₀ (nM) [1]
BRAF V600E	Inhibits monomeric mutant BRAF; primary driver in melanoma, thyroid cancer, LGSOC [2] [3]	23 nM
EGFR	Blocks EGFR-mediated pathway reactivation; key resistance mechanism in BRAF-mutant CRC [2]	29 nM
Wild-type A-RAF, B-RAF, C-RAF	Pan-RAF inhibitor; blocks dimeric RAF forms crucial in RAS-mutant & resistant cancers [2] [4]	Information Missing
EGFR L858R/T790M	Inhibits a common EGFR resistance mutation [1]	495 nM

Lifirafenib's unique profile allows it to target both **monomeric RAF** (like in classic BRAF V600E mutations) and **dimeric RAF** (critical in RAS-mutant cancers and for overcoming resistance) [2] [4]. Simultaneous EGFR inhibition helps prevent a common feedback reactivation of the MAPK pathway seen in certain tumors like colorectal cancer [2].

Key Clinical and Preclinical Findings

The antitumor activity of **lifirafenib** has been evaluated both as a monotherapy and in combination, showing promise across various solid tumors.

Monotherapy Clinical Activity (Phase I Study)

A first-in-human phase I dose-escalation/expansion study (NCT03641586) in patients with advanced solid tumors demonstrated the following confirmed objective responses [2]:

Tumor Type	Mutation	Response
Melanoma	BRAF V600E/K	5 patients (1 prior BRAF/MEK inhibitor)
Thyroid Cancer / PTC	BRAF V600E	2 patients
Low-Grade Serous Ovarian Cancer (LGSOC)	BRAF V600E	1 patient
Non-Small Cell Lung Cancer (NSCLC)	KRAS mutation	1 patient
Endometrial Cancer	KRAS mutation	1 patient

The maximum tolerated dose (MTD) was established at **40 mg once daily**, with the most common grade ≥ 3 treatment-emergent adverse events being hypertension (17.6%) and fatigue (9.9%) [2].

Combination Therapy Clinical Activity (Phase Ib Study)

An ongoing Phase 1b trial (NCT03905148) is evaluating **lifirafenib** in combination with **mirdametinib** (a MEK inhibitor). As of January 2023, the combination showed a favorable safety profile and antitumor activity [4]. The table below summarizes efficacy in evaluable patients.

Tumor Type	Number of Patients with Objective Response
All Efficacy-evaluable Patients	14 of 62 (23%)
Low-Grade Serous Ovarian Cancer (LGSOC)	10 of 17 (59%)
Endometrial Cancer	2 of 4 (50%)
Non-Small Cell Lung Cancer (NSCLC)	2 of 11 (18%)

Research and Experimental Protocols

For researchers, key experimental details from preclinical studies provide insights into how **lifirafenib's** activity is characterized.

In Vitro Cell Viability and IC₅₀ Determination [5]

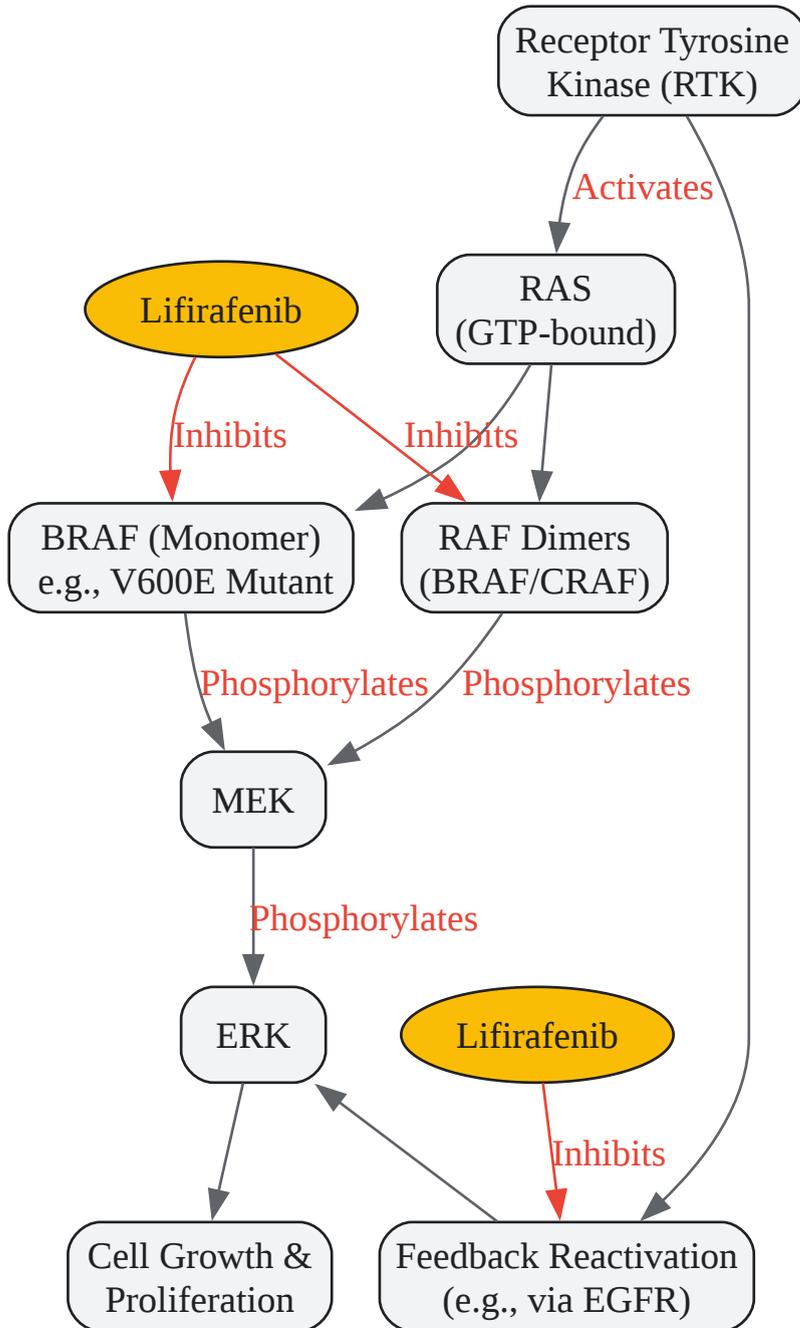
- **Cell Plating:** Seed cells (e.g., patient-derived melanoma cells) in 96-well plates at a density of 1.5×10^3 cells/well.
- **Drug Treatment:** Treat cells with a dilution series of **lifirafenib** for 72 hours.
- **Viability Assay:** Add Resazurin sodium salt and measure fluorescence (Ex/Em: 530-560 nm/590 nm).
- **Data Analysis:** Calculate IC₅₀ values using non-linear regression in software like GraphPad Prism.

In Vivo Efficacy Studies [1]

- **Animal Models:** Use mouse models bearing cell line-derived or primary human tumor xenografts.
- **Dosing:** Administer **lifirafenib** orally, often leading to dose-dependent tumor growth inhibition and regression in BRAF V600E mutant models.
- **Assessment:** Monitor tumor volume over time.

MAPK Pathway and Lifirafenib's Role

Lifirafenib acts as a key inhibitor within the MAPK pathway. The diagram below illustrates its points of action.



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Lifirafenib is a promising targeted therapy for cancers driven by MAPK pathway mutations. Its unique ability to inhibit both RAF dimerization and EGFR positions it as a potential treatment for patients with resistance to first-generation BRAF inhibitors.

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